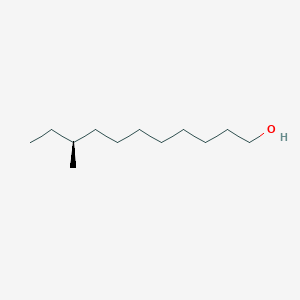
(S)-9-Methyl-1-undecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-9-Methyl-1-undecanol is a chiral alcohol with the molecular formula C12H26O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon of an undecane chain, with a methyl group (-CH3) substituent on the same carbon. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Methyl-1-undecanol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 9-methylundecan-1-one, using chiral catalysts or reagents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane (BH3) can yield the desired (S)-enantiomer with high enantioselectivity.
Another method involves the enantioselective hydroboration-oxidation of 9-methyl-1-undecene. This process typically employs a chiral borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can be an efficient and environmentally friendly method. These biocatalysts can be engineered to enhance their selectivity and activity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-9-Methyl-1-undecanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (9-methylundecanal) or carboxylic acid (9-methylundecanoic acid) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane (9-methylundecane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride (9-methylundecyl chloride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: 9-Methylundecanal, 9-Methylundecanoic acid.
Reduction: 9-Methylundecane.
Substitution: 9-Methylundecyl chloride, 9-Methylundecyl bromide.
Scientific Research Applications
(S)-9-Methyl-1-undecanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile and chemical properties.
Mechanism of Action
The mechanism of action of (S)-9-Methyl-1-undecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
®-9-Methyl-1-undecanol: The enantiomer of (S)-9-Methyl-1-undecanol, with a different spatial arrangement of atoms.
9-Methyl-1-decanol: A similar compound with a shorter carbon chain.
1-Dodecanol: A similar compound with a longer carbon chain and no methyl substituent.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. Its specific spatial arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
CAS No. |
621359-57-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(9S)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
BPCAUKGHVSVGCW-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















